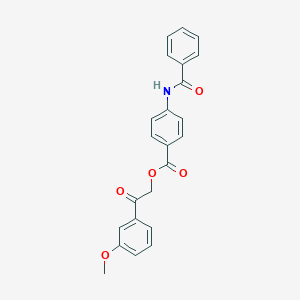![molecular formula C20H19BrClNO4 B339873 2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate](/img/structure/B339873.png)
2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate is an organic compound that features both bromine and chlorine atoms in its structure
Méthodes De Préparation
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate typically involves multiple steps. One common method includes the reaction of 4-bromophenylacetic acid with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the carbonyl group to an alcohol.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form halogen bonds with biological molecules, affecting their function. Additionally, the carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-bromophenylacetic acid: This compound shares the bromine atom in the para position but lacks the valinate and chlorophenyl groups.
4-chlorophenylacetic acid: Similar to the above, but with a chlorine atom instead of bromine.
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide: This compound is structurally similar but differs in the acetamide group instead of the valinate group.
2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate is unique due to its combination of bromine, chlorine, and valinate groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H19BrClNO4 |
|---|---|
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C20H19BrClNO4/c1-12(2)18(23-19(25)14-5-9-16(22)10-6-14)20(26)27-11-17(24)13-3-7-15(21)8-4-13/h3-10,12,18H,11H2,1-2H3,(H,23,25) |
Clé InChI |
CMLHDSUYHGQOPQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)Br)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)Br)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Methoxyphenyl)-2-oxoethyl 3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B339792.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B339795.png)


![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-phenyl-4-quinolinecarboxylate](/img/structure/B339799.png)
![4-{4-[(5-Chloro-2-methoxyanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B339800.png)
![4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B339804.png)

![N-{2-[(3,5-dimethylanilino)carbonyl]phenyl}-2-furamide](/img/structure/B339811.png)
![N-{3-[(3,5-dimethylanilino)carbonyl]phenyl}-2-furamide](/img/structure/B339812.png)
![N-{4-[(3,5-dimethylanilino)carbonyl]phenyl}-2-furamide](/img/structure/B339813.png)
